

Application Notes and Protocols for IR-825 in Fluorescence Microscopy

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B12442721**

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For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-825

IR-825 is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class.^[1] Its fluorescence emission in the NIR spectrum (700-900 nm) makes it a valuable tool for *in vitro* and *in vivo* fluorescence microscopy. The longer wavelengths of NIR light allow for deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments. The **IR-825** molecule contains a carboxyl group, which allows for its conjugation to other molecules, such as antibodies or nanoparticles, for targeted imaging applications.^[2]

Key Applications

- In Vitro Cellular Imaging: Labeling and tracking of cells in culture.
- In Vivo Imaging: Non-invasive imaging of biological processes in small animal models.^[1]
- Drug Delivery Vehicle Tracking: Monitoring the biodistribution and tumor-homing capabilities of nanoparticle-based drug delivery systems.^{[1][3]}
- Photothermal and Photodynamic Therapy: While primarily used as an imaging agent, **IR-825** also exhibits properties that are leveraged in light-activated cancer therapies.^{[1][3]}

Quantitative Data

A summary of the key photophysical and chemical properties of **IR-825** is presented in the table below. It is important to note that the molar extinction coefficient and quantum yield can vary depending on the solvent and local environment.

Property	Value	Reference
Chemical Formula	$C_{54}H_{48}BrClN_2O_4$	[1]
Molecular Weight	904.34 g/mol	[1]
Excitation Maximum (λ_{ex})	~810 nm	[4]
Emission Maximum (λ_{em})	~830 nm	[4]
Recommended Laser Line	808 nm	[1]
Solubility	Soluble in DMF, DMSO, Methanol	[2]
Storage	Store at -20°C for long-term	[2]

Experimental Protocols

Protocol 1: In Vitro Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with **IR-825** for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

- **IR-825** dye
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium

- Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope equipped with a NIR laser (e.g., 808 nm) and appropriate emission filters.

Procedure:

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of **IR-825** in anhydrous DMSO or DMF.
 - Vortex thoroughly to ensure the dye is completely dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluence.
- Staining:
 - Prepare a working solution of **IR-825** by diluting the 1 mM stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **IR-825** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
- Imaging:

- Add fresh, pre-warmed complete cell culture medium or PBS to the cells.
- Image the cells using a fluorescence microscope with the appropriate laser excitation and emission filter set for **IR-825** (Excitation: ~810 nm, Emission: ~830 nm).

Protocol 2: In Vivo Imaging in Small Animal Models

This protocol outlines a general procedure for systemic administration of **IR-825** for in vivo fluorescence imaging in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

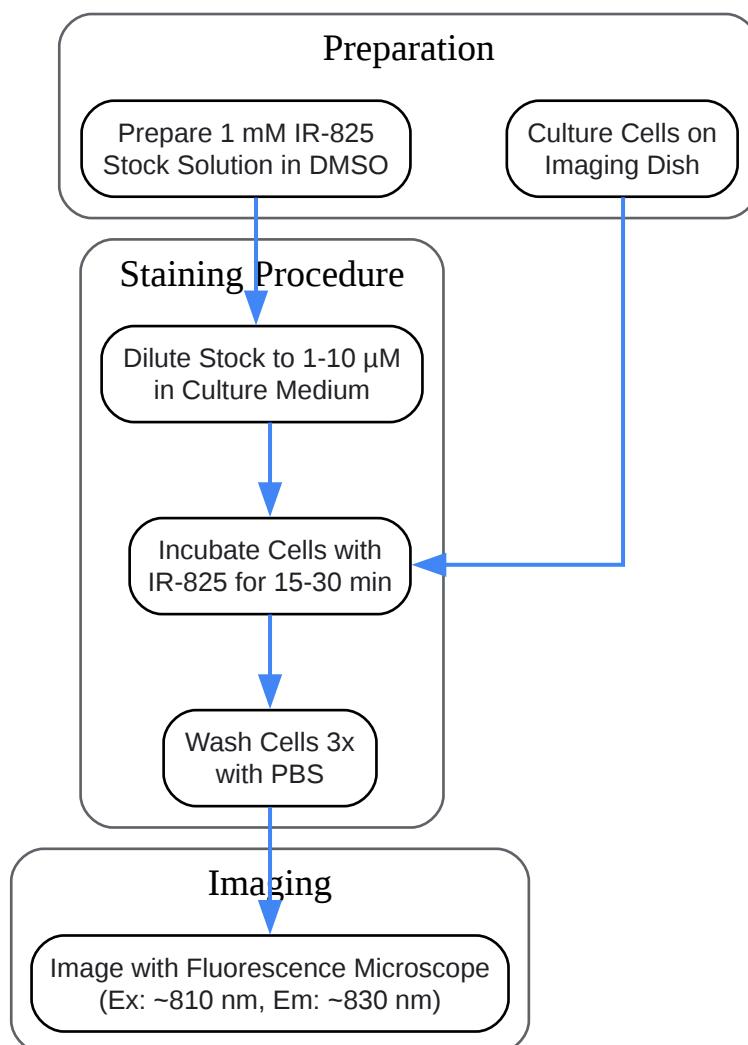
- **IR-825** dye
- Sterile, pyrogen-free saline or PBS
- Small animal in vivo imaging system with NIR imaging capabilities
- Anesthesia (e.g., isoflurane)
- Tumor-bearing mice (or other relevant animal model)

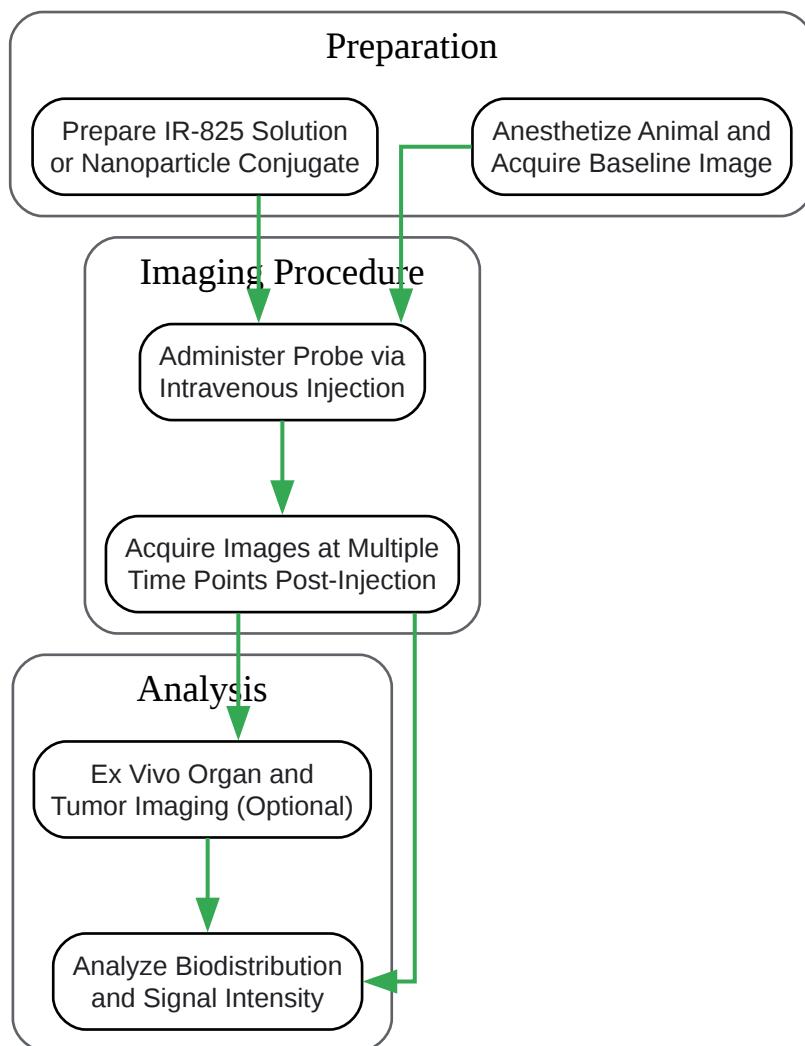
Procedure:

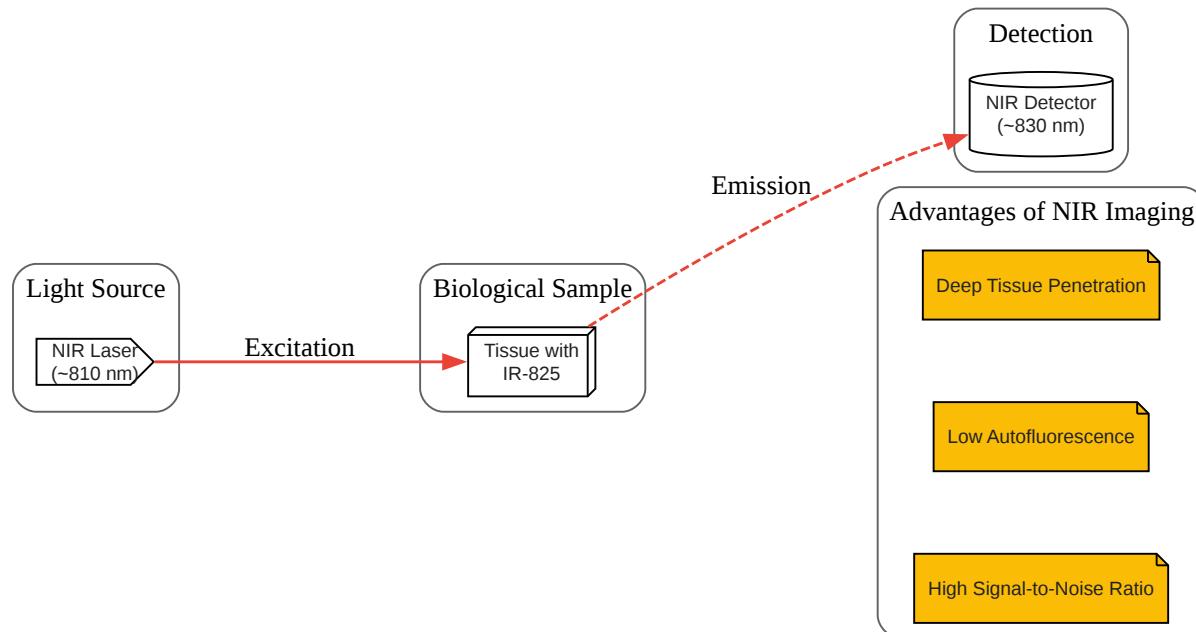
- Probe Preparation:
 - For tracking nanoparticles, **IR-825** should be encapsulated or conjugated to the nanoparticles according to established protocols.[3]
 - For passive imaging, a solution of **IR-825** can be prepared. Dissolve **IR-825** in a minimal amount of DMSO and then dilute with sterile saline or PBS to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid toxicity. A typical dose for systemic administration is in the range of 1-5 mg/kg body weight.
- Animal Preparation:

- Anesthetize the mouse using isoflurane or another appropriate anesthetic.
- Acquire a baseline pre-injection fluorescence image of the animal.
- Probe Administration:
 - Administer the **IR-825**-containing solution or nanoparticle suspension via intravenous (tail vein) injection. A typical injection volume is 100-200 μ L.[5]
- In Vivo Imaging:
 - Place the anesthetized animal in the in vivo imaging system.
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[5]
 - Use an appropriate excitation source (e.g., 808 nm laser) and emission filter for **IR-825**.
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the animal and dissect the major organs and tumor.
 - Image the excised organs and tumor using the in vivo imaging system to confirm the biodistribution of the fluorescent signal.[5]

Visualizations







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- To cite this document: BenchChem. [Application Notes and Protocols for IR-825 in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12442721#using-ir-825-for-fluorescence-microscopy>]

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